molecular formula C13H14BNO3 B2650720 [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid CAS No. 2377610-37-0

[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid

Cat. No.: B2650720
CAS No.: 2377610-37-0
M. Wt: 243.07
InChI Key: LWXYKSQYUDGCPZ-UHFFFAOYSA-N
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Description

[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid is a useful research compound. Its molecular formula is C13H14BNO3 and its molecular weight is 243.07. The purity is usually 95%.
BenchChem offers high-quality [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-methyl-2-phenylmethoxypyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO3/c1-10-7-8-12(14(16)17)13(15-10)18-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXYKSQYUDGCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Synthesis Landscape: A Technical Guide to the Safety Data Sheet (SDS) for Pyridine-3-Boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher and drug development professional, pyridine-3-boronic acid and its derivatives are indispensable tools in the construction of complex molecular architectures, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Their utility, however, is matched by the critical need for a thorough understanding of their associated hazards and handling requirements. This guide moves beyond a perfunctory review of a Safety Data Sheet (SDS), offering an in-depth, field-proven perspective on the safe and effective utilization of these valuable reagents. Here, we dissect the core components of the SDS, elucidating the causality behind safety protocols and providing a framework for a self-validating system of laboratory practice.

Decoding the Hazard Profile: More Than Just Pictograms

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the initial framework for hazard identification. For pyridine-3-boronic acid, the primary hazard statements are consistently reported as:

  • H315: Causes skin irritation [2][3][4][5]

  • H319: Causes serious eye irritation [2][3][4][5]

  • H335: May cause respiratory irritation [2][3][4][6]

While these statements are straightforward, a deeper understanding of the underlying chemistry is crucial for the practicing scientist. The boron atom in boronic acids possesses an empty p-orbital, rendering it a Lewis acid. This Lewis acidity can lead to interactions with biological nucleophiles, such as amino and hydroxyl groups in proteins, which is a likely contributor to the observed irritation. Furthermore, these compounds are often fine, crystalline solids, posing a significant risk of aerosolization and subsequent inhalation.

Quantitative Hazard Data Summary
Hazard StatementGHS ClassificationKey Considerations for Researchers
H315: Causes skin irritation Skin Irritation, Category 2Prolonged or repeated contact can lead to dermatitis. The fine, dusty nature of the solid increases the surface area for contact.
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation, Category 2ADirect contact can cause significant discomfort, redness, and potential for corneal injury. The particulate nature of the solid poses a mechanical and chemical hazard to the eyes.
H335: May cause respiratory irritation Specific target organ toxicity — (single exposure), Category 3Inhalation of dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.

Engineering a Safe Workspace: Proactive Measures for Hazard Mitigation

A self-validating safety system is one where the experimental setup and procedures are inherently designed to minimize risk. This proactive approach is paramount when working with pyridine-3-boronic acid derivatives.

The Primacy of Ventilated Enclosures

All manipulations of solid pyridine-3-boronic acid and its derivatives must be conducted within a certified chemical fume hood.[7] This is not merely a suggestion but a critical control to prevent the inhalation of fine particulates. The causality is clear: the potential for respiratory irritation necessitates that any airborne dust is captured at the source.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is the last line of defense against exposure. The following table outlines the minimum requirements, with an explanation of the rationale behind each choice.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[7][8]Protects against both chemical splashes and airborne dust particles. Standard safety glasses do not provide a sufficient seal.
Hand Protection Chemically resistant gloves (e.g., nitrile).[7]Prevents skin contact and subsequent irritation. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[7]Protects the skin from accidental spills and contact with contaminated surfaces.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[7][9]Minimizes the risk of inhaling fine dust particles that can cause respiratory tract irritation.

From Benchtop to Storage: A Lifecycle Approach to Handling

The safe handling of pyridine-3-boronic acid derivatives extends beyond the immediate experimental procedure. A comprehensive approach encompasses receipt, storage, use, and disposal.

Storage: Maintaining Integrity and Preventing Degradation

Boronic acids are known to be sensitive to moisture and can undergo dehydration to form boroxines (cyclic anhydrides). While some derivatives like MIDA esters and trifluoroborate salts offer enhanced stability, proper storage is crucial for all forms.

  • Container: Store in the original, tightly sealed container.[2][9][10]

  • Environment: A cool, dry, and well-ventilated area is essential.[6][9][10][11] Avoid direct sunlight and sources of heat.[10][11]

  • Incompatibilities: Keep away from strong oxidizing agents.[12]

Experimental Workflow: A Step-by-Step Protocol for Safe Weighing and Dispensing

The point of weighing and dispensing solid reagents is often where the highest risk of exposure occurs due to the generation of dust.

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, etc.) and waste containers readily available.

  • Donning PPE: Wear all required PPE as outlined in the table above.

  • Dispensing: Slowly and carefully transfer the desired amount of the solid from the storage container to a weigh boat. Avoid any sudden movements that could create a dust cloud.

  • Cleaning: After dispensing, securely close the storage container. Decontaminate the spatula and any other reusable equipment. Clean the balance and surrounding area with a damp cloth to collect any residual dust.

  • Waste Disposal: Dispose of the weigh boat and any contaminated consumables in a designated, sealed waste container.[13]

Emergency Preparedness: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. A well-defined emergency response plan is a critical component of a safe laboratory environment.

First Aid Measures: Immediate and Appropriate Action
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention without delay.[2][3][8]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][14]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[8][9]
Spill Response: Containment and Cleanup

For a minor spill of solid pyridine-3-boronic acid:

  • Evacuate and Alert: Notify others in the immediate area.

  • Contain: If it is safe to do so, prevent the spread of the dust.

  • Personal Protection: Wear appropriate PPE, including respiratory protection.

  • Cleanup: Gently sweep or vacuum up the spilled material and place it in a sealed container for disposal.[2][8][9] Avoid dry sweeping which can generate dust. A damp cloth can be used for final cleanup.

  • Decontaminate: Clean the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and regulatory guidelines.[2][13]

Visualizing Safety Workflows

To further clarify the logical relationships in safety protocols, the following diagrams illustrate key decision-making processes.

Hazard_Mitigation_Workflow cluster_assessment Hazard Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling & Disposal Start Identify Pyridine-3-Boronic Acid Derivative Use Hazards Consult SDS: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) Start->Hazards FumeHood Work in Chemical Fume Hood Hazards->FumeHood Mitigate Inhalation Risk SOP Follow Standard Operating Procedures FumeHood->SOP Training Ensure Proper Training SOP->Training Goggles Safety Goggles/Face Shield Training->Goggles Select Appropriate PPE Gloves Nitrile Gloves Goggles->Gloves Coat Lab Coat Gloves->Coat Respirator N95 Respirator Coat->Respirator Storage Proper Storage Respirator->Storage Proceed with Handling Weighing Careful Weighing Storage->Weighing Disposal Segregated Waste Disposal Weighing->Disposal

Caption: Workflow for Hazard Mitigation.

Spill_Response_Flowchart Spill Solid Pyridine-3-Boronic Acid Spill Occurs Assess Assess Spill Size and Risk Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Small & Controllable MajorSpill Major Spill Assess->MajorSpill Large or Uncontrolled PPE Don Appropriate PPE (Gloves, Goggles, Respirator) MinorSpill->PPE Evacuate Evacuate Area & Alert Supervisor/Emergency Services MajorSpill->Evacuate Cleanup Gently Sweep/Vacuum Spill into a Sealed Container PPE->Cleanup Decontaminate Clean Spill Area with Soap and Water Cleanup->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose End Spill Response Complete Dispose->End

Caption: Spill Response Decision Flowchart.

Conclusion: Fostering a Culture of Safety

The safe and effective use of pyridine-3-boronic acid and its derivatives is not merely a matter of following rules, but of understanding the principles that underpin them. By internalizing the information presented in the SDS and applying it within a framework of proactive risk mitigation, researchers can confidently and responsibly harness the synthetic power of these versatile reagents. This guide serves as a starting point for developing robust, self-validating safety practices that protect both the individual and the integrity of their research.

References

  • BenchChem. (2025). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • Apollo Scientific. (2023, July 6). Pyridine-3-boronic acid Safety Data Sheet.
  • ECHEMI. (2019, July 15). Pyridin-3-ylboronic acid SDS, 1692-25-7 Safety Data Sheets.
  • Lab Alley. (2025, July 15). How to Store Boric Acid.
  • Etimine USA Inc. (2020, January 1). Boric Acid SAFETY DATA SHEET.
  • Sciencelab.com. (n.d.). Boric Acid.
  • Allina Health Laboratory. (n.d.). BORAX Boric Acids.
  • Cubework. (n.d.). Boronic Acid Warehouse Storage: Solutions & Supply Options Storage.
  • ChemicalBook. (2026, January 17). 3-Pyridylboronic acid - Safety Data Sheet.
  • PubChem. (2025, April 14). 3-Pyridinylboronic acid.
  • Wilson Salt. (n.d.). SAFETY DATA SHEET BORIC ACID.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Sigma-Aldrich. (2025, May 26). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - Pyridine-3-boronic acid.
  • Apollo Scientific. (2022, May 16). (E)-(Hexen-1-yl)boronic acid Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Boronic Acids & Derivatives.
  • Sigma-Aldrich. (n.d.). 3-Pyridinylboronic acid.
  • ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline.
  • TCI Chemicals. (2025, August 29). SAFETY DATA SHEET.

Sources

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, the use of heteroaromatic substrates, particularly 2-substituted pyridylboronic acids, presents unique challenges, including substrate instability and sluggish reaction kinetics.[4][5] This guide offers an in-depth analysis of the reaction mechanism, a discussion of critical experimental parameters, a robust, field-proven protocol, and a troubleshooting guide to empower researchers to successfully utilize this valuable building block in pharmaceutical and materials science applications.

Introduction: The "2-Pyridyl Problem" in Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling has revolutionized the synthesis of biaryl and heteroaryl structures, which are ubiquitous scaffolds in drug discovery.[6] While the reaction is broadly applicable, 2-pyridylboron reagents are notoriously challenging coupling partners.[5] This difficulty, often termed the "2-Pyridyl Problem," stems from several factors:

  • Protodeboronation: The electron-deficient nature of the pyridine ring and the proximity of the nitrogen lone pair can facilitate the cleavage of the C-B bond, especially in the presence of aqueous bases, leading to the loss of the boronic acid starting material.[4][7]

  • Slow Transmetalation: The rate-limiting transmetalation step of the catalytic cycle can be particularly slow for electron-deficient heteroaryl boron derivatives.[4]

  • Catalyst Inhibition: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.

Overcoming these challenges requires a carefully optimized set of reaction conditions, particularly the choice of catalyst, ligand, and base. This note details a protocol specifically designed to address these issues for [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][8][9] Understanding these fundamental steps is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophilic coupling partner (Ar¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻), transfers its organic group (Ar²) to the palladium center.[10][11][12] This is often the rate-determining step.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][8]

Suzuki_Miyaura_Cycle Figure 1. The Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂PdII(Ar¹)X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl L₂PdII(Ar¹)(Ar²) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Prod Ar¹-Ar² RedElim->Prod Ar1X Ar¹-X Ar1X->OxAdd Ar2B [Ar²B(OH)₃]⁻ Ar2B->Transmetal Base Base (OH⁻) Base->Ar2B BoronicAcid Ar²B(OH)₂ BoronicAcid->Base

Sources

Application Notes and Protocols: Optimizing Catalyst Selection for 2-Alkoxy Pyridine Boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Alkoxy Pyridine Moieties in Medicinal Chemistry

The 2-alkoxy pyridine scaffold is a privileged structural motif in modern drug discovery, appearing in a wide array of biologically active molecules and clinical candidates. Its unique electronic properties and ability to engage in key hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and its application in the synthesis of complex biaryl structures containing the 2-alkoxy pyridine unit is of paramount importance in pharmaceutical development.[1]

However, the successful coupling of 2-alkoxy pyridine boronic acids presents a unique set of challenges that can often lead to low yields, incomplete conversions, and the formation of undesirable byproducts. This application note provides a comprehensive guide for the rational selection of catalysts and the optimization of reaction parameters to overcome these hurdles, enabling robust and efficient synthesis of these valuable compounds.

The "2-Pyridyl Problem" in Suzuki-Miyaura Coupling: Understanding the Challenges

The difficulties encountered in the Suzuki-Miyaura coupling of 2-substituted pyridine boronic acids are often referred to as the "2-pyridyl problem".[2] These challenges are multifaceted and stem from the inherent electronic and structural properties of the pyridine ring.

  • Slow Transmetallation: The electron-deficient nature of the pyridine ring, further influenced by the 2-alkoxy substituent, can slow down the crucial transmetallation step in the catalytic cycle.[2] This is a key rate-limiting factor that can significantly impact the overall reaction efficiency.

  • Protodeboronation: 2-Alkoxy pyridine boronic acids are often susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water or alcohol solvents), leading to the formation of the corresponding unsubstituted pyridine and a reduction in the desired product yield.[2]

  • Catalyst Inhibition: The nitrogen lone pair of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes. The presence of the 2-alkoxy group can modulate this effect.

Catalyst and Ligand Selection: A Strategic Approach

The judicious choice of the palladium catalyst and the supporting ligand is the most critical factor in achieving a successful coupling reaction with 2-alkoxy pyridine boronic acids. The ligand plays a crucial role in modulating the reactivity and stability of the palladium center throughout the catalytic cycle.

The Power of Bulky, Electron-Rich Phosphine Ligands

For challenging substrates like 2-alkoxy pyridine boronic acids, bulky and electron-rich phosphine ligands are often the key to success. These ligands promote the key steps of oxidative addition and reductive elimination while stabilizing the palladium catalyst and preventing the formation of inactive palladium black.

A recommended starting point for catalyst screening is the use of pre-formed palladium(II) precatalysts complexed with bulky phosphine ligands. These are often more stable and easier to handle than generating the active Pd(0) species in situ.

Table 1: Recommended Catalyst Systems for 2-Alkoxy Pyridine Boronic Acid Coupling

Catalyst PrecursorLigandKey FeaturesRecommended For
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands: SPhos, XPhos, RuPhosHighly active, promote fast reductive elimination. Effective for a broad range of substrates.General screening, electron-rich and electron-neutral coupling partners.
Pd(dppf)Cl₂dppf (1,1'-Bis(diphenylphosphino)ferrocene)Good general-purpose ligand with a wide bite angle.Initial screening, particularly with aryl bromides.[3]
Pd(PCy₃)₂Cl₂PCy₃ (Tricyclohexylphosphine)Electron-rich and sterically demanding.Overcoming slow oxidative addition with less reactive aryl halides.
PEPPSI-IPr / PEPPSI-IPentNHC (N-Heterocyclic Carbene) LigandsHighly stable and active catalysts, resistant to degradation.High-temperature reactions, challenging substrates.
Visualizing the Catalyst Selection Workflow

Catalyst_Selection Start Start with 2-Alkoxy Pyridine Boronic Acid and Aryl Halide Screen1 Initial Screen: Pd(dppf)Cl₂ or Pd₂(dba)₃ + SPhos/XPhos Start->Screen1 Good_Yield Good Yield (>70%) Screen1->Good_Yield Success Low_Yield Low Yield (<70%) Screen1->Low_Yield Failure Optimization Proceed to Optimization Good_Yield->Optimization Screen2 Second Screen: PEPPSI-IPr or Pd(PCy₃)₂Cl₂ Low_Yield->Screen2 Troubleshoot Troubleshoot Reaction (See Table 3) Low_Yield->Troubleshoot Screen2->Good_Yield Success Screen2->Low_Yield Failure

Caption: A workflow for systematic catalyst selection.

Optimizing Reaction Parameters: Fine-Tuning for Success

Once a promising catalyst system has been identified, further optimization of the reaction parameters is crucial to maximize the yield and minimize side reactions.

The Critical Role of the Base

The choice of base is critical as it is required to activate the boronic acid for transmetallation.[4] However, a strongly basic environment can also promote protodeboronation. A careful balance is therefore required.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are good starting points for many Suzuki-Miyaura couplings. They are generally effective and readily available.

  • Phosphates (K₃PO₄): Often a superior choice for challenging couplings, particularly with heteroaryl boronic acids.[5] It is a stronger base than carbonates and can be used under anhydrous or minimally aqueous conditions, which helps to suppress protodeboronation.

  • Fluorides (KF, CsF): Can be effective, particularly when dealing with boronic esters.

Solvent Systems: Balancing Solubility and Stability

The solvent system must be chosen to ensure the solubility of all reaction components while minimizing the risk of protodeboronation.

  • Aprotic Solvents: 1,4-Dioxane, toluene, and THF are commonly used. They are generally good choices for minimizing protodeboronation.

  • Aqueous Mixtures: While water is often added to solubilize the inorganic base, its concentration should be carefully controlled to avoid excessive protodeboronation.[5] A mixture of an organic solvent with a minimal amount of water (e.g., 10:1 dioxane:water) is often a good compromise.

Temperature and Reaction Time

Suzuki-Miyaura couplings often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts. A typical starting point is 80-100 °C, with monitoring of the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Detailed Experimental Protocol: A General Procedure

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a 2-alkoxy pyridine boronic acid with an aryl bromide. Optimization of the specific catalyst, ligand, base, and solvent may be required for different substrates.

Materials:

  • 2-Alkoxy pyridine boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the 2-alkoxy pyridine boronic acid, aryl bromide, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous solvent and degassed water via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Experimental Workflow

Experimental_Workflow Start Assemble Reagents in Schlenk Tube under Inert Gas Degas Evacuate and Backfill with Inert Gas (3x) Start->Degas Add_Solvents Add Anhydrous Solvent and Degassed Water Degas->Add_Solvents React Heat and Stir Reaction Mixture Add_Solvents->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup Cool, Dilute, and Perform Aqueous Workup Monitor->Workup Complete Purify Dry, Concentrate, and Purify by Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A step-by-step experimental workflow.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for 2-Alkoxy Pyridine Boronic Acid Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently active catalyst/ligand combination; Low reaction temperature.Use a fresh batch of catalyst and ligand; Screen different catalyst/ligand combinations (see Table 1); Increase the reaction temperature in increments of 10 °C.[5]
Significant Protodeboronation Presence of excess water or protic solvents; Base is too weak or too strong.Use anhydrous solvents and a minimal amount of water; Switch to a stronger, non-nucleophilic base like K₃PO₄; Consider using a boronic ester instead of the boronic acid.[2]
Formation of Homocoupled Byproducts Presence of oxygen; In situ reduction of Pd(II) to Pd(0) is inefficient.Ensure thorough degassing of solvents and the reaction vessel; Use a Pd(0) source like Pd₂(dba)₃.[5]
Catalyst Decomposition (Palladium Black) High reaction temperature; Insufficient ligand-to-metal ratio.Lower the reaction temperature; Increase the ligand-to-palladium ratio (e.g., L:Pd of 2:1 to 4:1).[5]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for rational troubleshooting and optimization.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetallation PdII->Transmetal PdII_Ar Ar-Pd(II)-R(L₂) Transmetal->PdII_Ar Boronate [R-B(OH)₃]⁻ Boronate->Transmetal Base Base Boronic_Acid R-B(OH)₂ Base->Boronic_Acid Activation Boronic_Acid->Boronate RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) species. This is followed by transmetallation, where the organic group from the activated boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[6]

Conclusion

The Suzuki-Miyaura coupling of 2-alkoxy pyridine boronic acids is a powerful transformation for the synthesis of medicinally relevant compounds. While challenges such as slow transmetallation and protodeboronation exist, a systematic approach to catalyst selection and reaction optimization can lead to high-yielding and robust processes. The use of bulky, electron-rich phosphine ligands in combination with appropriate bases and solvents is key to overcoming these obstacles. By understanding the underlying mechanistic principles and employing the strategies outlined in this application note, researchers can confidently and efficiently access a wide range of valuable 2-alkoxy pyridine-containing molecules.

References

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • New Shelf-Stable Halo and Alkoxy-Substituted Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions to Yield Heteroarylpyridines | Request PDF - ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts - White Rose eTheses Online. [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]

  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions - The University of Texas at Austin. [Link]

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends - OUCI. [Link]

  • The Suzuki Reaction - Chem 115 Myers. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem - YouTube. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]

  • What is the proper way to set up a suzuki coupling? : r/chemistry - Reddit. [Link]

  • Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides - RSC Publishing. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Boronic acids, particularly those featuring heterocyclic scaffolds like pyridine, are of significant interest due to their versatile applications in cross-coupling reactions and as potential therapeutic agents. Among these, [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid stands out as a valuable building block. A thorough understanding of its ¹H Nuclear Magnetic Resonance (NMR) spectrum is crucial for confirming its identity, assessing its purity, and understanding its electronic properties.

This guide provides an in-depth interpretation of the expected ¹H NMR spectrum of [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid. In the absence of a publicly available, fully assigned spectrum for this specific molecule, we will leverage established principles of NMR spectroscopy and comparative data from structurally similar compounds to predict and rationalize the chemical shifts and coupling patterns. This approach not only offers a robust analytical framework for this particular molecule but also equips researchers with the foundational knowledge to interpret the spectra of related substituted pyridylboronic acids.

Predicted ¹H NMR Spectrum and Peak Assignments

The ¹H NMR spectrum of [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid is anticipated to exhibit distinct signals corresponding to the protons of the benzyloxy group, the methyl group, and the pyridine ring, as well as the acidic protons of the boronic acid moiety. The expected chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the pyridine ring.

Below is a table summarizing the predicted ¹H NMR data. These predictions are based on the analysis of substituent effects on the pyridine ring and data from analogous compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-4 (Pyridine)~7.8 - 8.0Doublet~7.5 - 8.0This proton is ortho to the electron-withdrawing boronic acid group, leading to a downfield shift. It will be coupled to the H-5 proton.
H-5 (Pyridine)~7.1 - 7.3Doublet~7.5 - 8.0This proton is ortho to the electron-donating benzyloxy group, resulting in an upfield shift compared to unsubstituted pyridine. It is coupled to the H-4 proton.
Phenyl (C₆H₅)~7.3 - 7.5Multiplet-The five protons of the phenyl ring of the benzyloxy group will appear as a complex multiplet in the aromatic region.
Methylene (CH₂)~5.4 - 5.6Singlet-The two protons of the methylene bridge in the benzyloxy group are chemically equivalent and are not coupled to other protons, resulting in a singlet.
Methyl (CH₃)~2.5 - 2.7Singlet-The three protons of the methyl group at the 6-position of the pyridine ring are chemically equivalent and will appear as a singlet.
Boronic Acid (B(OH)₂)~8.0 - 8.5 (variable)Broad Singlet-The chemical shift of the acidic protons of the boronic acid is highly dependent on the solvent, concentration, and water content, and they often appear as a broad signal that can exchange with D₂O.

Molecular Structure and Proton Environments

The following diagram illustrates the structure of [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid with the different proton environments highlighted.

Caption: Molecular structure of [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid highlighting the key proton environments.

Comparative Analysis with Structurally Related Compounds

To substantiate our predicted ¹H NMR data, a comparison with experimentally determined spectra of analogous compounds is invaluable.

1. (2-Methoxy-6-methylpyridin-3-yl)boronic acid:

This compound is a close analog where the benzyloxy group is replaced by a methoxy group. The electronic effect of a methoxy group is similar to that of a benzyloxy group, making it an excellent model for comparison.

Proton Assignment Reported Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 (Pyridine)7.85d7.5
H-5 (Pyridine)7.05d7.5
Methoxy (OCH₃)3.95s-
Methyl (CH₃)2.50s-
Boronic Acid (B(OH)₂)8.10br s-

The chemical shifts for the pyridine protons in this analog are in close agreement with our predictions for the target molecule. The downfield shift of H-4 and the upfield shift of H-5 are clearly observed.

2. 2-Benzyloxypyridine:

Examining a simpler, related structure lacking the methyl and boronic acid groups allows for the isolation of the benzyloxy group's contribution.

Proton Assignment Reported Chemical Shift (δ, ppm) Multiplicity
H-6 (Pyridine)8.15d
H-3, H-4, H-5 (Pyridine)6.8 - 7.7m
Phenyl (C₆H₅)7.3 - 7.5m
Methylene (CH₂)5.4s

The methylene protons of the benzyloxy group in 2-benzyloxypyridine appear at approximately 5.4 ppm, which strongly supports our prediction for the target molecule.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃ in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.
  • Ensure the solid is fully dissolved. Gentle warming or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., -1 to 12 ppm).
  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative signal integration, if required.
  • Temperature: Maintain a constant temperature, typically 298 K.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the coupling patterns to determine the J-coupling constants.

Workflow for Spectral Analysis

G A Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) B Data Acquisition (400 MHz NMR, 16 scans) A->B C Data Processing (FT, Phasing, Referencing) B->C D Peak Assignment (Chemical Shift & Multiplicity) C->D E Coupling Constant Analysis (J-values) D->E F Structural Confirmation E->F

Caption: A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid is a powerful tool for its structural verification. By understanding the electronic effects of the benzyloxy, methyl, and boronic acid substituents on the pyridine ring, a detailed and accurate prediction of the spectrum can be made. The comparative analysis with structurally similar molecules provides strong evidence for the predicted chemical shifts and coupling patterns. Following the outlined experimental protocol will enable researchers to acquire high-quality data, and the systematic approach to interpretation will ensure confident structural elucidation. This guide serves as a comprehensive resource for scientists working with this and related pyridylboronic acid derivatives, facilitating their research and development endeavors.

References

  • Ishiyama, T., et al. (1995). A new palladium-catalyzed cross-coupling reaction of tetra(alkoxo)diborons with aryl and 1-alkenyl triflates. Tetrahedron Letters, 36(48), 8807-8810. This paper details a key synthetic method for boronic esters, providing context for the preparation of the target compound and its analogs. [Link]

A Senior Application Scientist's Guide to Pyridine Boronic Acid Protecting Groups: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The "2-Pyridyl Problem" and the Necessity of Protection

The pyridine motif is a cornerstone in medicinal chemistry, materials science, and catalysis. Consequently, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for constructing biaryl structures containing this essential heterocycle. However, the use of 2-pyridyl boronic acids is notoriously challenging, a difficulty often termed the "2-pyridyl problem".[1][2] Unprotected 2-pyridyl boronic acids are prone to rapid protodeboronation under typical coupling conditions, leading to low yields and reproducibility issues.[3] This inherent instability arises from the electron-deficient nature of the pyridine ring and the proximity of the nitrogen lone pair, which facilitates the cleavage of the crucial C–B bond.

To overcome this significant hurdle, a range of protecting groups and stabilizing strategies has been developed. These strategies aim to temporarily mask the reactive boronic acid moiety, enhancing its stability for storage, handling, purification, and, most importantly, improving its performance in cross-coupling reactions. This guide provides an in-depth comparative analysis of the most common and effective protecting groups for pyridine boronic acids, with a focus on experimental yields, operational advantages, and the chemical rationale behind their efficacy.

Key Protecting Groups and Stabilization Strategies

The ideal protecting group should be easy to install, robust enough to withstand various reaction conditions and purification (e.g., silica gel chromatography), and readily cleaved in situ or in a separate step to liberate the active boronic acid for efficient cross-coupling.[4] We will compare the performance of several leading strategies.

Pinacol Esters

Pinacol esters are perhaps the most widely used protecting group for boronic acids in general.[4] They are relatively easy to synthesize, often via Miyaura borylation, and are sufficiently stable for purification by column chromatography.[4]

  • Advantages: Readily accessible, compatible with a wide range of reagents, and can often be used directly in Suzuki-Miyaura couplings without a separate deprotection step.[5]

  • Disadvantages: For the challenging 2-pyridyl substrates, pinacol esters may not offer sufficient stability to completely prevent protodeboronation, leading to variable and sometimes moderate yields.[3][5] Their deprotection to the free boronic acid can also be surprisingly difficult under certain conditions.[4]

  • Yield Performance: Yields can be highly substrate-dependent. While some couplings proceed efficiently, others, particularly with less reactive coupling partners, may result in modest yields (e.g., 40-70%).[5]

MIDA Boronates (N-Methyliminodiacetic Acid)

Developed by the Burke group, MIDA boronates have emerged as a transformative solution for handling unstable boronic acids, including the problematic 2-pyridyl variants.[6] The MIDA ligand forms a stable, tetracoordinate sp³-hybridized boron center, which is exceptionally robust.[7]

  • Advantages:

    • Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography indefinitely.[8][9] This allows for easy handling, purification, and long-term storage.

    • Slow Release Mechanism: The key to their success is the "slow-release" of the boronic acid under mild aqueous basic conditions.[10] This in situ liberation maintains a very low concentration of the unstable free boronic acid, favoring the desired cross-coupling over decomposition.[3][10]

  • Disadvantages: The protection step can be more involved than for pinacol esters, sometimes requiring rigorous removal of water.[4]

  • Yield Performance: MIDA boronates consistently provide superior yields, especially with challenging substrates like deactivated aryl chlorides.[6][9] It is common to achieve yields significantly higher than with other methods, often in the 80-95% range, where unprotected or pinacol-protected variants fail.[9]

Pyridine N-Oxides

An alternative strategy is to modify the pyridine ring itself by forming an N-oxide. This approach does not protect the boron moiety directly but alters the electronic properties of the pyridine ring, mitigating the factors that lead to instability. The N-oxide can then be used in direct arylation reactions or Suzuki couplings, serving as a stable and effective precursor.[2][11]

  • Advantages: Pyridine N-oxides are often commercially available, inexpensive, and bench-stable.[2][12] The N-oxide group can act as a directing group, providing high regioselectivity for C-H activation at the 2-position.[13] The subsequent deoxygenation to the final pyridine product is typically high-yielding and straightforward, often using reagents like PBr₃ or Pd/C with a hydrogen source.[2][13]

  • Disadvantages: This adds an extra step to the synthetic sequence (deoxygenation). The reaction conditions for the coupling may need specific optimization for N-oxide substrates.

  • Yield Performance: Cross-coupling reactions involving pyridine N-oxides can be very efficient, with many examples reporting good to excellent yields (70-96%).[11]

Trifluoroborate Salts (BF₃K)

Potassium organotrifluoroborates are another class of air-stable, crystalline solids that serve as excellent surrogates for boronic acids.[14] They are generally stable to handling and chromatography.

  • Advantages: High stability and ease of handling.[14]

  • Disadvantages: The slow release of the boronic acid from trifluoroborates can sometimes be less efficient than from MIDA boronates, potentially requiring specific activators or harsher conditions.[9]

  • Yield Performance: Yields are generally good, but optimization is often required. For challenging substrates, they may not perform as robustly as MIDA boronates.

Comparative Data Summary

The following table summarizes the key performance characteristics of each protecting group strategy based on data synthesized from the literature.

Protecting Group / StrategyStructure ExampleStabilityPurificationKey AdvantageTypical Coupling YieldsDeprotection
Unprotected Boronic Acid Py-B(OH)₂Poor, prone to protodeboronation[1]DifficultCommercially availableHighly variable, often low (<50%)N/A
Pinacol Ester Py-B(pin)Moderate, stable to chromatography[4]Silica GelWidely used, versatileModerate to Good (40-85%)[5]Often used directly; can be difficult
MIDA Boronate Py-B(MIDA)Excellent, air- and moisture-stable[6]Silica GelSlow release, high yields[10]Excellent (75-98%)[9]Mild aqueous base (e.g., NaHCO₃, NaOH)
Pyridine N-Oxide Py(→O)-XExcellent, bench-stable[12]Silica GelDirect arylation, high regioselectivity[2]Good to Excellent (70-96%)[11]Separate reduction step required (e.g., PBr₃)[13]
Trifluoroborate Salt Py-BF₃KExcellent, crystalline solid[14]RecrystallizationAir-stable alternativeGood (60-90%)In situ with base

Yields are representative and highly dependent on the specific substrates, catalyst, and reaction conditions used.

Visualization of Concepts

Decision Workflow for Protecting Group Selection

The choice of a protecting group is dictated by the specific demands of the synthetic route. This workflow illustrates a logical decision-making process.

G start Start: Need to use a 2-pyridylboronic acid derivative q1 Is the corresponding unprotected acid/pinacol ester commercially available and cheap? start->q1 q2 Is maximizing yield with a difficult substrate critical? q1->q2 No try_pinacol Strategy: Use Pinacol Ester or attempt with unprotected acid (monitor for protodeboronation) q1->try_pinacol Yes q3 Is chromatographic stability and long-term storage essential? q2->q3 No use_mida Recommendation: Use MIDA Boronate (Superior stability and slow release) [16] q2->use_mida Yes q4 Is an alternative C-H activation pathway desirable? q3->q4 No q3->use_mida Yes use_noxide Recommendation: Use Pyridine N-Oxide (Enables direct arylation) [6] q4->use_noxide Yes consider_bf3k Alternative: Consider Trifluoroborate Salt (BF3K) q4->consider_bf3k No try_pinacol->q2 If yields are low

Caption: Comparison of Pinacol (sp²) vs. MIDA (sp³) boron hybridization.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate

This protocol is adapted from the work of the Burke group and is effective for a broad range of aryl chlorides. [10]

  • Reaction Setup: To an oven-dried reaction vial, add the 2-pyridyl MIDA boronate (1.0 equiv.), the aryl or heteroaryl chloride (1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 4 mol%), and the phosphine ligand SPhos (8 mol%).

  • Add Base and Solvents: Add potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to create a final reaction concentration of 0.1 M (typically a 9:1 dioxane:water ratio).

  • Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired 2-arylpyridine product.

Protocol 2: Direct Arylation and Deprotection of a Pyridine N-Oxide

This protocol is adapted from Fagnou and coworkers. [2] Part A: Direct Arylation

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the pyridine N-oxide (1.5 equiv.), aryl bromide (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), the phosphine ligand PCy₃·HBF₄ (10 mol%), and potassium carbonate (K₂CO₃, 2.5 equiv.) to a reaction tube.

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc).

  • Reaction: Seal the tube and heat in a preheated oil bath at 120 °C for 18-24 hours.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography to obtain the 2-arylpyridine N-oxide.

Part B: Deoxygenation

  • Reaction Setup: Dissolve the purified 2-arylpyridine N-oxide (1.0 equiv.) in methanol (0.2 M).

  • Catalyst and Reagent Addition: Add Palladium on carbon (Pd/C, 10 wt. %, 0.1 equiv.) and ammonium formate (HCOONH₄, 10 equiv.).

  • Reaction: Stir the mixture at room temperature for 1-3 hours until the reaction is complete (monitor by TLC).

  • Workup: Filter the reaction mixture through celite, washing the pad with methanol. Concentrate the filtrate in vacuo.

  • Purification: The crude product can often be purified by a simple extraction or a rapid silica gel plug to yield the final 2-arylpyridine.

Conclusion and Future Outlook

The inherent instability of 2-pyridyl boronic acids necessitates the use of protecting groups or alternative strategies to achieve efficient and reproducible Suzuki-Miyaura cross-couplings. While traditional pinacol esters offer a viable option, their performance can be inconsistent.

For applications demanding the highest yields, reliability, and substrate scope, MIDA boronates represent the current state-of-the-art . Their exceptional stability and unique slow-release mechanism provide a robust and often superior solution to the "2-pyridyl problem". [9]The use of pyridine N-oxides offers an excellent alternative pathway, leveraging C-H activation to bypass the need for a pre-formed organoboron reagent altogether.

The choice of protecting group is a strategic decision that depends on factors such as substrate complexity, desired yield, cost, and the overall synthetic plan. For researchers in drug development and complex molecule synthesis, investing in the synthesis of MIDA boronates or exploring N-oxide chemistry can significantly streamline synthetic routes, enabling the efficient and robust production of valuable 2-arylpyridine motifs.

References

  • Z. D. Shi, et al. (2014). Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. Chinese Chemical Letters. [URL: https://www.sciencedirect.com/science/article/pii/S100184171400159X]
  • Synfacts Contributors (2020). The N-Oxide Moiety as a Traceless Directing Group for Pyridine 2-C(O)–C Bond Activation. Synfacts. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0039-1691341]
  • Cook, X. A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7590214/]
  • Knapp, D. M., et al. (2012). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3448488/]
  • Sigma-Aldrich. MIDA Boronates Product Information. MilliporeSigma. [URL: https://www.sigmaaldrich.
  • Campeau, L.-C., et al. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja0658259]
  • Fagnou, K., et al. (2008). Use of N-oxide compounds in coupling reactions. Google Patents (US20080132698A1). [URL: https://patents.google.
  • Gillis, E. P. & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja8091316]
  • Xu, L., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol902008f]
  • Li, W. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2013/i/10-4104-references/4104]
  • BLD Pharm. (2021). MIDA Boronate: A New Organo-boron Reagent. BLDpharm. [URL: https://www.bldpharm.com/news/MIDA-Boronate-A-New-Organo-boron-Reagent-n721641.html]
  • Organic Syntheses Procedure. (n.d.). Synthesis of MIDA Boronates. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0046]
  • Cook, X. A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-2%E2%80%90Pyridyl-Problem%3A-Challenging-Nucleophiles-in-Cook-Gombert/f8b4618e80715372138a0f823297a780139e7826]
  • Ramirez, A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/10.1139/cjc-2020-0435]
  • BenchChem. (2025). A Head-to-Head Comparison: Methylboronic Acid Pinacol Ester vs. MIDA Boronate Esters in Cross-Coupling Reactions. BenchChem. [URL: https://www.benchchem.
  • BenchChem. (2025). Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings. BenchChem. [URL: https://www.benchchem.com/blog/harnessing-the-power-of-mida-boronates-for-robust-2-pyridyl-suzuki-miyaura-couplings/]
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-2-fluoropyridine-3-boronic-acid-in-suzuki-miyaura-cross-coupling/]
  • Lebleu, T., et al. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b38575071ce2e039535733]
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja8091316]
  • ResearchGate. (n.d.). Scheme 1. a) 2-pyridyl MIDA boronate 1 a is the first air-stable... ResearchGate. [URL: https://www.researchgate.
  • Atria, A. M., et al. (2007). Pyridinium boronic acid salts in crystal synthesis. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/nj/b614051a]
  • Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2535787/]
  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [URL: https://www.chem-station.com/en/reactions-2/2016/05/protecting-groups-for-boronic-acids.html]
  • Wimmer, N., et al. (2012). Tautomeric equilibria and binding selectivity of pyridineboronic acids. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2012/ob/c2ob26090c]
  • ResearchGate. (n.d.). (a) Synthesis procedure and structure of Pyridine Boron Trifluoride... ResearchGate. [URL: https://www.researchgate.net/figure/a-Synthesis-procedure-and-structure-of-Pyridine-Boron-Trifluoride-PBF-b-Molecular_fig1_330617302]
  • Ramirez, A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8243329/]
  • Bisht, R., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c03504]

Sources

A Senior Application Scientist's Guide to the Characterization of [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Challenges of a Versatile Building Block

[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid is a valuable heterocyclic building block in modern medicinal chemistry. Its structure is primed for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in the synthesis of complex pharmaceutical agents.[1][2] The pyridine core, substituted with a benzyloxy group, offers a scaffold that can be elaborated to target a vast array of biological targets.

However, the utility of this reagent is intrinsically linked to its purity and stability, which presents a significant analytical challenge. Pyridinylboronic acids, particularly those with substitution at the 2-position, can be susceptible to protodeboronation (loss of the boronic acid group) and dehydration to form cyclic anhydrides known as boroxines.[3] These potential transformations necessitate a robust, multi-technique approach to characterization to ensure the material's identity, purity, and suitability for downstream applications. This guide provides an in-depth comparison of the essential analytical standards for [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid, contrasted with key structural alternatives, and grounded in field-proven methodologies.

The Analytical Imperative: Structure, Purity, and Stability

The primary goal of characterization is to confirm three critical quality attributes:

  • Identity : Does the material have the correct covalent structure?

  • Purity : What is the percentage of the desired compound, and what are the identities and quantities of any impurities?

  • Stability : Is the material prone to degradation, such as boroxine formation or hydrolysis?

A single analytical technique is insufficient to answer these questions comprehensively. Therefore, a triad of methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—forms the gold standard for characterization.

cluster_0 Characterization Workflow Sample [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR Primary Analysis MS Mass Spectrometry (ESI-MS) Sample->MS Primary Analysis HPLC HPLC-UV/MS (Purity Assay) Sample->HPLC Primary Analysis Data_Analysis Integrated Data Analysis NMR->Data_Analysis Data Input MS->Data_Analysis Data Input HPLC->Data_Analysis Data Input Report Certificate of Analysis (Identity, Purity, Stability) Data_Analysis->Report Final Assessment

Caption: A typical workflow for the comprehensive characterization of a boronic acid reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR is the most powerful technique for the unambiguous determination of molecular structure. For a comprehensive analysis of boronic acids, a suite of three experiments is required: ¹H, ¹³C, and ¹¹B NMR.

Expertise & Causality:

  • ¹H NMR provides information on the number, connectivity, and chemical environment of protons. It is excellent for confirming the presence of the benzyl, methyl, and pyridine ring protons and their relative ratios.

  • ¹³C NMR reveals the carbon skeleton of the molecule, confirming the number of unique carbon environments.

  • ¹¹B NMR is a direct and highly sensitive probe for the boron atom. Its chemical shift and signal width provide crucial information about the coordination state of the boron, allowing for the differentiation between the trigonal planar boronic acid (R-B(OH)₂) and the tetrahedral boronate anion or boroxine species.[4][5]

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the boronic acid sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are more likely to be observable.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Ensure the spectral width encompasses the aromatic (~6.5-8.5 ppm), benzylic (~5.0-5.5 ppm), and aliphatic (~2.5 ppm) regions. The B(OH)₂ protons often appear as a broad singlet and can exchange with residual water in the solvent.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment but is vital for confirming the carbon framework.

  • ¹¹B NMR Acquisition : Using a broadband probe, acquire a ¹¹B spectrum. Boron trifluoride diethyl etherate (BF₃·OEt₂) is used as an external standard (δ 0.0 ppm). The boronic acid should appear as a relatively broad signal between +20 and +30 ppm.[4]

Trustworthiness - The Self-Validating System: The combination of these three NMR experiments provides a cross-validating data set. The proton and carbon signals must be consistent with the proposed structure, and the ¹¹B NMR must confirm the presence and state of the boronic acid moiety. Any significant deviation, such as unusually broad signals or unexpected peak multiplicities in the ¹H spectrum, can indicate the presence of impurities like boroxines.

cluster_1 Boronic Acid <=> Boroxine Equilibrium Monomer 3 x Boronic Acid R-B(OH)₂ Trimer Boroxine Trimer (RBO)₃ Monomer->Trimer Dehydration/ Hydration Water 3 x H₂O

Caption: The reversible equilibrium between a boronic acid monomer and its boroxine trimer.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is essential for confirming the molecular weight of the target compound. Electrospray Ionization (ESI) is a common "soft" ionization technique well-suited for boronic acids, minimizing in-source fragmentation.

Expertise & Causality: The primary goal is to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of the elemental formula. A key challenge in the MS analysis of boronic acids is their tendency to form boroxines, which will appear as a peak corresponding to [3M - 3H₂O + H]⁺.[6] Observing this peak can be an indicator of sample instability or harsh ionization conditions.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire spectra in both positive and negative ion modes.

  • Data Analysis : Look for the parent ion corresponding to the expected molecular weight (243.07 for C₁₃H₁₄BNO₃). For [M+H]⁺, the expected m/z would be ~244.12. For HRMS, the calculated exact mass for [M+H]⁺ is 244.1190.

High-Performance Liquid Chromatography (HPLC): The Standard for Purity Assessment

HPLC is the workhorse technique for determining the purity of chemical compounds. For boronic acids, reversed-phase HPLC (RP-HPLC) is typically employed.

Expertise & Causality: The choice of column and mobile phase is critical. A C18 stationary phase is standard. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, with an acidic modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate) to ensure good peak shape by suppressing the ionization of the boronic acid's hydroxyl groups.[6][7] Purity is determined by the area percentage of the main peak relative to all other peaks detected by a UV detector.

Trustworthiness - The Self-Validating System: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of confidence. This allows for the assignment of a molecular weight to each peak in the chromatogram, helping to identify impurities rather than just quantifying them. For instance, a peak with an m/z corresponding to the de-benzylated or de-boronated product could be readily identified.

Experimental Protocol: RP-HPLC Purity Analysis
  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength where the pyridine and benzyl chromophores absorb (e.g., 254 nm).

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition (e.g., 90:10 A:B) at a concentration of ~0.5 mg/mL.

Comparative Analysis: Characterization Data

The following tables summarize the expected analytical data for [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid and selected alternatives. This data is based on established principles of spectroscopy and chromatography for related structures.

Table 1: Comparison of Expected NMR Data
CompoundKey ¹H NMR Signals (ppm, DMSO-d₆)Key ¹³C NMR Signals (ppm)¹¹B NMR Signal (ppm)
[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid (Target) ~8.0-8.2 (br s, 2H, B(OH)₂), ~7.8 (d, 1H, Pyr-H), ~7.3-7.5 (m, 5H, Ph-H), ~7.0 (d, 1H, Pyr-H), ~5.4 (s, 2H, OCH₂), ~2.4 (s, 3H, CH₃)~160 (Pyr-C2), ~145 (Pyr-C6), ~140 (Pyr-C4), ~137 (Ph-Cipso), ~128-129 (Ph-C), ~115 (Pyr-C5), ~70 (OCH₂), ~23 (CH₃). C-B bond not observed.~25-30
(6-(Benzyloxy)-2-methylpyridin-3-yl)boronic acid (Isomer)Similar complexity, but distinct shifts for pyridine protons due to different substituent effects.Similar complexity, but distinct shifts for pyridine carbons.~25-30
2-Methoxypyridine-3-boronic acid (Analogue)[8][9]No benzylic signals. Methoxy signal at ~3.9 ppm. Pyridine protons shifted accordingly.No benzylic signals. Methoxy signal ~55 ppm.~25-30
[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid Pinacol EsterNo B(OH)₂ signal. Characteristic pinacol methyl singlet at ~1.3 ppm (12H).Pinacol carbons at ~84 ppm and ~25 ppm.~30-35 (broader)
Table 2: Comparison of Expected MS and HPLC Data
CompoundMol. Wt.Expected [M+H]⁺ (m/z)Key Fragments (m/z)Expected HPLC Elution
[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid (Target) 243.07244.12152 (Loss of Benzyl), 91 (Benzyl Cation)Intermediate
(6-(Benzyloxy)-2-methylpyridin-3-yl)boronic acid (Isomer)243.07244.12152, 91Similar to target
2-Methoxypyridine-3-boronic acid (Analogue)[10]152.94153.95138 (Loss of Methyl)Earlier (more polar)
[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid Pinacol Ester325.17326.18244 (Loss of Pinacol), 91Later (less polar)

Conclusion

The characterization of [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid is not a trivial exercise but a necessary step to guarantee its performance in synthesis. A combination of ¹H, ¹³C, and ¹¹B NMR spectroscopy provides an unassailable confirmation of the molecular structure. High-resolution mass spectrometry validates the elemental composition, while a well-developed HPLC method provides a quantitative measure of purity. By comparing the analytical data against that of logical alternatives—such as isomers, analogues, and ester derivatives—a researcher can build a comprehensive and confident understanding of the material's quality. This rigorous, multi-faceted approach ensures that this versatile building block can be used with confidence in the demanding environment of drug discovery and development.

References

  • Graham, T. H., Windsor, I. W., et al. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Retrieved from [Link]

  • Lopes, D., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. Available at: [Link]

  • Parry, P. R., Bryce, M. R., & Tarbit, B. (2003). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 68(15), 5886–5889. Available at: [Link]

  • Graham, T. H., et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 116(48), 23971–23978. Available at: [Link]

  • PubChem. (n.d.). 2-Ethoxypyridine-3-boronic acid. Retrieved from [Link]

  • Dana Bioscience. (n.d.). (2-(Benzyloxy)-6-methylpyridin-3-yl)boronic acid 250mg. Retrieved from [Link]

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  • PubChemLite. (n.d.). 2-benzyloxypyridine-5-boronic acid, pinacol ester (C18H22BNO3). Retrieved from [Link]

  • Gierczyk, B., et al. (2013). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 37(4), 1052–1061. Available at: [Link]

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A Senior Application Scientist’s Guide to Differentiating Boronic Acids and Boroxines in Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Two Faces of Boron Reagents

In the landscape of modern chemistry, boronic acids [R-B(OH)₂] stand out as remarkably versatile reagents. Their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has revolutionized carbon-carbon bond formation, and their utility continues to expand into materials science, sensor technology, and pharmaceutical development.[1][2][3] However, a crucial aspect often overlooked by researchers is the dynamic equilibrium these molecules maintain with their cyclic anhydrides, known as boroxines [(RBO)₃].[4][5][6][7]

A boroxine is formed from the intermolecular dehydration of three boronic acid molecules.[4] This interconversion is not a mere academic curiosity; it is a critical factor that can profoundly impact experimental outcomes. The presence of an unknown quantity of boroxine in a boronic acid sample can disrupt reaction stoichiometries, complicate purity analysis, and alter the physicochemical properties of resulting materials.[1][2] This guide provides an in-depth, multi-technique spectroscopic approach to confidently differentiate and quantify these two forms, empowering researchers to exert precise control over their boron-based systems.

The Dynamic Equilibrium: A Constant Dance

The interconversion between a boronic acid and its corresponding boroxine is a reversible process governed by the presence of water.[8][9] Understanding the factors that shift this equilibrium is the first step toward controlling the composition of your sample.

Boronic_Acid_Boroxine_Equilibrium cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer cluster_2 Water 3_R_B_OH_2 3 R-B(OH)₂ RBO_3 (RBO)₃ 3_R_B_OH_2->RBO_3 Dehydration (Heat, Drying Agent) RBO_3->3_R_B_OH_2 Hydrolysis (Presence of Water) 3_H2O + 3 H₂O

Caption: The reversible equilibrium between three boronic acid molecules and one boroxine molecule.

Key factors influencing this equilibrium include:

  • Water Content: This is the most direct influence. The presence of water drives the equilibrium towards the boronic acid form (hydrolysis), while its removal (e.g., by heating or using a drying agent) favors boroxine formation.[7][9]

  • Solvent: Solvents with strong hydrogen-bond acceptor properties can affect the overarching hydrolytic equilibrium.[2][10]

  • Temperature: Heating a sample of boronic acid often promotes dehydration to the boroxine.[11] Interestingly, the overall formation of boroxine is often an entropy-driven process; the release of three water molecules into the bulk solvent can overcome an enthalpic penalty.[8]

  • Substituents: The electronic nature of the 'R' group plays a role. Electron-donating groups on an arylboronic acid tend to favor boroxine formation, while electron-withdrawing groups can accelerate the hydrolysis of the boroxine back to the acid.[8]

Spectroscopic Fingerprints: A Multi-Technique Analysis

No single technique tells the whole story. A self-validating approach using multiple spectroscopic methods provides the most trustworthy characterization of your sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is arguably the most powerful and quantitative method for distinguishing between boronic acids and boroxines in solution.

The ¹¹B nucleus is highly sensitive to its local electronic environment, making ¹¹B NMR the most direct probe for differentiation.

  • Causality of Chemical Shifts: A tricoordinate boron atom in a boronic acid is electronically distinct from one within the B-O-B linkages of a boroxine ring. This difference in shielding results in distinct chemical shifts.

  • Diagnostic Signatures:

    • Boronic Acids: Typically resonate in the range of δ 25–30 ppm .[3][4][12]

    • Boroxines: Appear slightly downfield, around δ 30–33 ppm .[4][12]

  • Substituent Effects: Aryl and vinyl groups, being more electron-donating through π-interactions, tend to shield the boron nucleus, shifting the signals for both the acid and the boroxine upfield by approximately 2-4 ppm compared to their alkyl counterparts.[4][12][13]

  • Linewidth: The ¹¹B NMR signal for a boroxine is often broader than that of the corresponding boronic acid.[14]

Species Typical ¹¹B Chemical Shift (δ, ppm) Key Characteristics
Alkylboronic Acid~30Sharper signal
Alkylboroxine~33Broader signal, downfield shift
Arylboronic Acid~28Upfield shift vs. alkyl
Arylboroxine~31Upfield shift vs. alkyl, downfield vs. acid

While ¹¹B NMR is diagnostic, ¹H NMR is excellent for quantifying the relative amounts of each species in a mixture.

  • Causality of Signal Changes: The key change is the consumption of the two hydroxyl (-OH) protons of the boronic acid during the condensation reaction to form water.

  • Diagnostic Signatures:

    • Boronic Acid: Exhibits a characteristic, often broad, signal for the B(OH)₂ protons. The chemical shift of this proton is highly variable and depends on the solvent, concentration, and temperature.

    • Boroxine Formation: Upon conversion to the boroxine, the B(OH)₂ signal disappears.

  • Quantification: By integrating the B(OH)₂ signal and comparing it to a stable, known proton signal on the 'R' group of the molecule, one can determine the mole fraction of the boronic acid. The remaining fraction can be attributed to the boroxine.[8]

Vibrational Spectroscopy: A Solid-State Perspective

Infrared (IR) and Raman spectroscopy are particularly useful for analyzing solid samples, where the boroxine form is often prevalent.

  • Causality of Vibrational Modes: The presence or absence of the O-H bond and the formation of the six-membered boroxine ring give rise to highly distinct vibrational bands.

  • Diagnostic Signatures:

    • Boronic Acid: A strong, broad absorption band in the ~3200–3300 cm⁻¹ region, corresponding to the hydrogen-bonded O-H stretch.[3][15] A very strong B-O stretching band is also observed around 1310–1380 cm⁻¹ .[3]

    • Boroxine: The definitive marker is the complete disappearance of the broad O-H stretch . Concurrently, a new, strong, and characteristic absorption appears in the ~680–705 cm⁻¹ region, which is attributed to vibrations of the boroxine ring.[3][16]

Species Key IR Absorption Bands (cm⁻¹) Vibrational Mode
Boronic Acid~3200–3300 (strong, broad)O-H Stretch
~1310–1380 (very strong)B-O Stretch
BoroxineN/A (signal disappears)O-H Stretch
~680–705 (strong)Boroxine Ring Vibration

Note: While these are excellent diagnostic markers, a comprehensive analysis of the full spectrum is recommended, as some vibrations can be complex and overlap with other functionalities.[16][17]

Raman spectroscopy complements IR and is an excellent tool for probing these structures, especially in surface-enhanced applications. It is particularly sensitive to the symmetric vibrations of the boroxine ring and the formation of B-O-B bonds.[18]

Mass Spectrometry (MS): A Word of Caution

While a powerful tool for molecular weight determination, mass spectrometry can be complicated for this specific equilibrium.

  • The Challenge: The high vacuum and energy conditions within a mass spectrometer's ion source can themselves drive the dehydration of boronic acids or the hydrolysis of boroxines, meaning the spectrum may not reflect the sample's bulk composition.[19]

  • Expected Observations:

    • Boronic acids can be observed, but often form solvent adducts or show ions corresponding to dehydration products.

    • Boroxines can be detected, but fragmentation or reaction with trace water can occur.

  • Best Practices: Using soft ionization techniques like electrospray ionization (ESI) with carefully optimized, mild conditions is crucial to minimize in-source reactions and obtain a spectrum that is more representative of the solution-state species.[19][20]

Experimental Protocols & Workflow

Trustworthy results come from robust protocols. Here are step-by-step methodologies for the key spectroscopic techniques.

Protocol 1: Quantitative Analysis by ¹H and ¹¹B NMR Spectroscopy

This protocol aims to determine the molar ratio of boronic acid to boroxine in a given sample.

  • Sample Preparation (The "Why"): The choice of solvent is critical. Anhydrous, non-hydroxylic solvents (e.g., CDCl₃, THF-d₈) are preferred to prevent the solvent from shifting the equilibrium.

    • Accurately weigh ~10-20 mg of the boronic acid/boroxine sample into a clean, dry NMR tube.

    • Add ~0.6 mL of a suitable anhydrous deuterated solvent.

    • Expert Tip: If the B(OH)₂ proton signal is too broad or exchanging rapidly, adding a single drop of D₂O will cause it to exchange and disappear, confirming its identity. However, this will drive the equilibrium towards the acid form and should only be used for qualitative confirmation, not quantification.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁) to allow for full relaxation of all protons for accurate integration.

  • ¹¹B NMR Acquisition:

    • Acquire a proton-decoupled ¹¹B NMR spectrum. Use of a quartz NMR tube is recommended to avoid the broad background signal from borosilicate glass.[21]

  • Data Analysis and Interpretation:

    • ¹¹B Spectrum: Identify the signals corresponding to the boronic acid (~30 ppm) and the boroxine (~33 ppm). The presence of both confirms a mixture.

    • ¹H Spectrum:

      • Calibrate the spectrum using the residual solvent peak.

      • Integrate a well-resolved signal corresponding to a known number of protons on the 'R' group. Set this integral to the known number of protons (e.g., integrate the aromatic region).

      • Integrate the broad B(OH)₂ signal. Since there are two protons, the number of moles of boronic acid is proportional to (Integral of OH) / 2.

      • Calculate the molar percentage: % Boronic Acid = [((Integral of OH)/2) / ((Integral of R-group protons)/(# of R-group protons))] * 100. The remainder is the percentage of boron present in the boroxine form.

Protocol 2: Solid-State Confirmation by ATR-FTIR Spectroscopy

This protocol is a rapid method to determine the dominant form in a solid sample.

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflection (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact and collect the sample spectrum. A typical range is 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Analysis and Interpretation:

    • Examine the spectrum for the key diagnostic peaks.

    • Presence of a broad peak at ~3200-3300 cm⁻¹? -> Boronic acid is present.

    • Absence of this peak AND presence of a strong peak at ~680-705 cm⁻¹? -> The sample is predominantly, if not entirely, the boroxine form.

General Characterization Workflow

Characterization_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis Sample Unknown Boronic Acid Sample NMR NMR Spectroscopy (CDCl₃ or THF-d₈) Sample->NMR IR ATR-FTIR Spectroscopy (Solid State) Sample->IR MS ESI-MS (Optimized Conditions) Sample->MS B11_NMR ¹¹B NMR: - Acid at ~30 ppm? - Boroxine at ~33 ppm? H1_NMR ¹H NMR: - B(OH)₂ signal present? - Quantify ratio via integration OH_Stretch Check ~3300 cm⁻¹: - Broad O-H peak? Boroxine_Ring Check ~700 cm⁻¹: - Boroxine ring peak? MW_Confirm Confirm Molecular Weights (Monomer vs. Trimer fragments) MS->MW_Confirm B11_NMR->H1_NMR Conclusion Confident Structural Assignment & Quantification of Mixture B11_NMR->Conclusion H1_NMR->Conclusion OH_Stretch->Boroxine_Ring OH_Stretch->Conclusion Boroxine_Ring->Conclusion MW_Confirm->Conclusion

Caption: A logical workflow for the comprehensive characterization of a boronic acid sample.

Conclusion

The distinction between boronic acids and boroxines is fundamental to the successful application of these powerful chemical tools. Relying on the label of a commercial bottle is insufficient; empirical verification is essential for reproducible and accurate science. By employing a multi-technique spectroscopic approach, centered around the definitive power of ¹¹B and ¹H NMR and supplemented by the rapid, solid-state analysis of IR spectroscopy, researchers can achieve a clear and quantitative understanding of their materials. This knowledge provides a solid, authoritative foundation upon which to build innovative catalysts, therapeutics, and advanced materials.

References

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